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Compound of Interest

Compound Name: Soficitinib

Cat. No.: B15611915

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of soficitinib, an investigational oral TYK2/JAK1
inhibitor, with established systemic therapies for moderate-to-severe atopic dermatitis (AD).
The following analysis is based on publicly available clinical trial data and is intended to inform
research and development decisions.

Executive Summary

Atopic dermatitis is a chronic inflammatory skin disease characterized by a complex
pathophysiology involving immune dysregulation and skin barrier dysfunction. The therapeutic
landscape has evolved significantly with the introduction of targeted systemic therapies. This
guide benchmarks the emerging therapy, soficitinib, against leading systemic agents:
dupilumab, a monoclonal antibody targeting the IL-4 receptor alpha subunit; tralokinumab, a
monoclonal antibody targeting IL-13; and abrocitinib and upadacitinib, both oral JAK1-selective
inhibitors. The comparative efficacy and safety profiles are summarized to provide a
comprehensive overview for the scientific community.

Efficacy Comparison

The following tables summarize the primary efficacy endpoints from key clinical trials of
soficitinib and its comparators. The primary endpoints typically include the proportion of
patients achieving an Investigator's Global Assessment (IGA) score of 0 (clear) or 1 (almost
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clear) and a 75% improvement in the Eczema Area and Severity Index (EASI-75) from

baseline.

Table 1: Investigator's Global Assessment (IGA) 0/1 Response

IGA 0/1 Placebo
Therapy Dose Trial(s) Response Response
Rate (%) Rate (%)
Soficitinib 80 mg QD Phase Il 36.0[1] 4.0[1]
Not explicitly
stated, but
120 mg QD Phase Il ) 4.0[1]
multiple
endpoints met[2]
_ SOLO1&2
Dupilumab 300 mg Q2W 37.0[3] 9.3
(pooled)
Abrocitinib 100 mg QD JADE MONO-2 28.4 9.1
200 mg QD JADE MONO-2 38.1[4] 9.1[4]
o Measure Up 1 &
Upadacitinib 15 mg QD ~40-48% ~8-13%
2 (pooled)
Measure Up 1 &
30 mg QD ~52-62% ~8-13%
2 (pooled)
Tralokinumab 300 mg Q2W ECZTRA1 15.8[5] 7.1[5]
300 mg Q2W ECZTRA?2 22.2[5] 10.9[5]

Table 2: Eczema Area and Severity Index (EASI-75) Response
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EASI-75 Placebo
Therapy Dose Trial(s) Response Response
Rate (%) Rate (%)
Soficitinib 80 mg QD Phase Il 64.0[1] 8.0[1]
120 mg QD Phase II 64.0[1] 8.0[1]
, SOLO1&2
Dupilumab 300 mg Q2W 47.7 13.3
(pooled)
Abrocitinib 100 mg QD JADE MONO-2 44.5[4] 10.4[4]
200 mg QD JADE MONO-2 61.0[4] 10.4[4]
o Measure Up 1 &
Upadacitinib 15 mg QD ~60-69% ~18-21%
2 (pooled)
Measure Up 1 &
30 mg QD ~70-77% ~18-21%
2 (pooled)
Tralokinumab 300 mg Q2w ECZTRA1 25.0[5] 12.7[5]
300 mg Q2w ECZTRA?2 33.2[5] 11.4[5]

Safety and Tolerability Profile

A summary of common treatment-emergent adverse events (TEAES) is presented below. It is
important to note that the duration of the trials and patient populations may vary, affecting the
direct comparability of these safety data.

Table 3: Common Treatment-Emergent Adverse Events (%)
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Therapy Common Adverse Events
Overall incidence of AEs and infections
o comparable to placebo in a 4-week Phase Il
Soficitinib
study.[1] Most treatment-related adverse events
were mild to moderate.[2]
_ Injection site reactions, conjunctivitis, oral
Dupilumab
herpes.[3]
o Nausea, headache, nasopharyngitis, acne,
Abrocitinib ]
herpes simplex.[4]
o Upper respiratory tract infection, acne, herpes
Upadacitinib

simplex, headache, nasopharyngitis.

Tralokinumab

Upper respiratory tract infections, conjunctivitis,

injection site reactions.[5]

Mechanisms of Action and Signaling Pathways

The systemic therapies discussed in this guide target distinct components of the inflammatory

cascade in atopic dermatitis.

Soficitinib, Abrocitinib, and Upadacitinib are small molecule inhibitors of the Janus kinase

(JAK) family, which are intracellular enzymes that transduce cytokine signaling. By inhibiting

specific JAKs, these drugs modulate the signaling of multiple pro-inflammatory cytokines

implicated in AD.

Dupilumab and Tralokinumab are monoclonal antibodies that target specific cytokines or their

receptors. Dupilumab blocks the shared receptor subunit for IL-4 and IL-13, two key cytokines

in type 2 inflammation. Tralokinumab specifically neutralizes IL-13.
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Caption: Mechanisms of Action for Systemic Atopic Dermatitis Therapies.
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Experimental Protocols

The following are summaries of the study designs for the key clinical trials cited in this guide.

Soficitinib (Phase II)[1]

Trial Design: A four-week, multi-center, randomized, double-blind, placebo-controlled Phase

I clinical study.
Patient Population: 75 eligible patients with moderate-to-severe atopic dermatitis.

Dosing Regimens: Patients were randomized into three groups: once-daily oral soficitinib
80 mg, once-daily oral 120 mg, or placebo.

Primary Endpoints:
o Percentage change in Eczema Area and Severity Index (EASI) score from baseline.

o Proportion of patients achieving at least a 50%, 75%, and 90% improvement in EASI
score from baseline (EASI-50, EASI-75, EASI-90).

o Proportion of patients achieving an Investigator's Global Assessment (IGA) score of O
(clear) or 1 (almost clear) with a =2 point improvement from baseline.

o Change in Pruritus Numerical Rating Scale (NRS) score from baseline.

Dupilumab (LIBERTY AD SOLO 1 & SOLO 2)[3]

Trial Design: Two identical 16-week, randomized, double-blind, placebo-controlled,
multicenter Phase 3 trials.

Patient Population: Adults with moderate-to-severe atopic dermatitis inadequately controlled
with topical medications or for whom topical treatments were inadvisable.

Dosing Regimens: Patients were randomized to receive subcutaneous dupilumab 300 mg
once weekly, every 2 weeks, or placebo.

Primary Endpoints:
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o Proportion of patients with an IGA score of 0 or 1 and a reduction of =2 points from
baseline at week 16.

o Proportion of patients achieving EASI-75 at week 16.
Abrocitinib (JADE MONO-1 & JADE MONO-2)[4]

 Trial Design: Two identical 12-week, randomized, double-blind, placebo-controlled,
multicenter Phase 3 trials.

o Patient Population: Patients aged 12 years and older with moderate-to-severe atopic
dermatitis.

e Dosing Regimens: Patients were randomized (2:2:1) to receive oral abrocitinib 200 mg once
daily, 100 mg once daily, or placebo.

e Co-Primary Endpoints:

o Proportion of patients achieving an IGA score of 0 or 1 with an improvement of at least two
grades at week 12.

o Proportion of patients achieving at least a 75% reduction from baseline in EASI score
(EASI-75) at 12 weeks.

Upadacitinib (Measure Up 1 & Measure Up 2)

 Trial Design: Two replicate, multicenter, randomized, double-blind, placebo-controlled, Phase
3 trials.

o Patient Population: Adolescents (aged 12—17 years) and adults (aged 18—75 years) with
moderate-to-severe atopic dermatitis.

» Dosing Regimens: Patients were randomized (1:1:1) to receive upadacitinib 15 mg,
upadacitinib 30 mg, or placebo once daily for 16 weeks.

e Co-Primary Endpoints:
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o Proportion of patients achieving a validated Investigator's Global Assessment for Atopic
Dermatitis (VIGA-AD) score of 0 or 1 with a =2 grade improvement at week 16.

o Proportion of patients achieving EASI-75 at week 16.
Tralokinumab (ECZTRA 1 & ECZTRA 2)[5]
 Trial Design: Two 52-week, randomized, double-blind, placebo-controlled, Phase 3 trials.

o Patient Population: Adults with moderate-to-severe atopic dermatitis who had an inadequate
response to topical treatments.

o Dosing Regimens: Patients were randomized (3:1) to subcutaneous tralokinumab 300 mg
every 2 weeks or placebo.

e Primary Endpoints:
o Proportion of patients achieving an IGA score of 0 or 1 at week 16.

o Proportion of patients achieving EASI-75 at week 16.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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